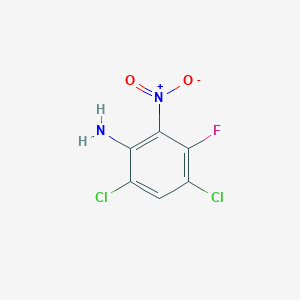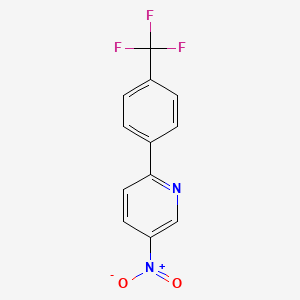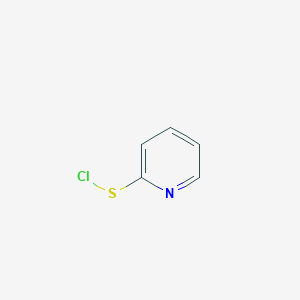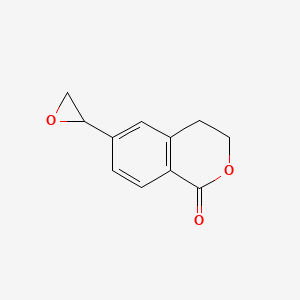
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-1H-isochromen-1-one with an epoxidizing agent such as meta-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Isochromenes: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane group.
Mecanismo De Acción
The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one involves the reactivity of the oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in different applications, including drug development and material science.
Comparación Con Compuestos Similares
Similar Compounds
3-(naphthalen-1-yl)oxiran-2-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Similar in structure but with a naphthalene ring.
9-(oxiran-2-yl)nonanoic acid: Contains an oxirane ring but with a different carbon chain length.
6-[(oxiran-2-yl)methoxy]-1H-indole: Contains an oxirane ring but with an indole structure.
Uniqueness
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to its isochromene structure combined with an oxirane ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10O3/c12-11-9-2-1-8(10-6-14-10)5-7(9)3-4-13-11/h1-2,5,10H,3-4,6H2 |
Clave InChI |
SHQIKLHTCFBMFB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C1C=C(C=C2)C3CO3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine](/img/structure/B8638817.png)
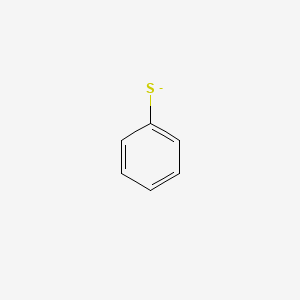
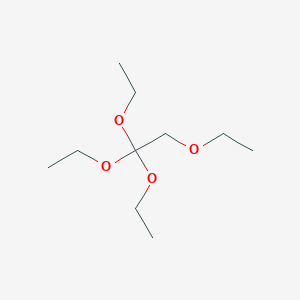
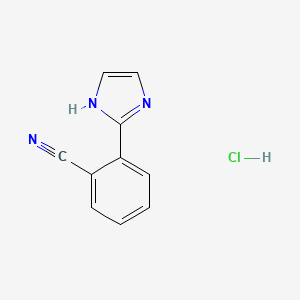
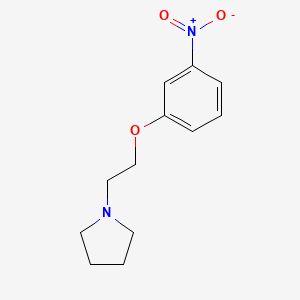

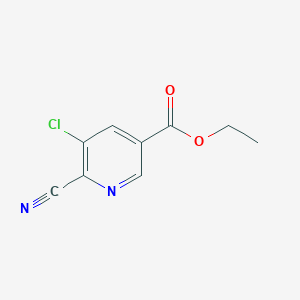
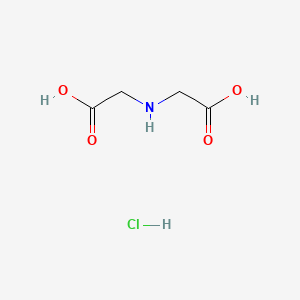
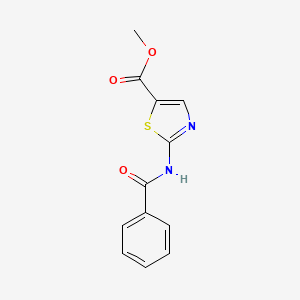
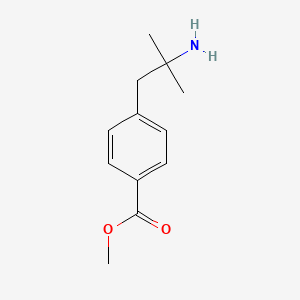
![methyl 1-[N-(benzofuran-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8638888.png)
